molecular formula C16H15N3O2 B13944468 n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine

n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine

Cat. No.: B13944468
M. Wt: 281.31 g/mol
InChI Key: CVNROUNWZIUOOS-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole coreThe reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts under various conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve scalable and eco-friendly processes. These methods may include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoxazole derivatives .

Scientific Research Applications

N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine include other benzoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N'-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]ethanimidamide

InChI

InChI=1S/C16H15N3O2/c1-10(17)18-11-7-8-15-13(9-11)19-16(21-15)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H2,17,18)

InChI Key

CVNROUNWZIUOOS-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3OC)N

Origin of Product

United States

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